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Compound of Interest

Compound Name: 2-Chloro-3-cyclopropoxypyridine

Cat. No.: B8633004

Get Quote

Application Note: 2-Chloro-3-cyclopropoxypyridine as a Strategic Pharmaceutical

Intermediate

Executive Summary
2-Chloro-3-cyclopropoxypyridine (CAS 1243368-75-3) is a high-value heterocyclic building

block used extensively in the synthesis of small-molecule therapeutics. Its structural

uniqueness lies in the 3-cyclopropoxy group, a motif that serves as a metabolically stable,

lipophilic bioisostere for methoxy or ethoxy groups. This intermediate is particularly relevant in

the development of kinase inhibitors, PDE4 inhibitors, and GPCR ligands, where the pyridine

ring acts as a hinge binder or core scaffold and the cyclopropyl ether modulates

physicochemical properties (logP, pKa) and metabolic clearance.

This guide details the strategic utility of this compound and provides validated protocols for its

functionalization via Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution

(

).
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Property Specification

Chemical Name 2-Chloro-3-cyclopropoxypyridine

CAS Number 1243368-75-3

Molecular Formula

Molecular Weight 169.61 g/mol

Appearance
Colorless to pale yellow liquid or low-melting

solid

Boiling Point ~245°C (Predicted)

Solubility
Soluble in DCM, EtOAc, THF, MeOH; Insoluble

in water

Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Hazards
Irritant (Skin/Eye/Respiratory).[1] Handle in a

fume hood.

Strategic Utility in Drug Design
The "Cyclopropoxy Effect"
In medicinal chemistry, replacing a standard alkoxy group (e.g.,

) with a cyclopropoxy group (

) often yields significant pharmacological advantages:

Metabolic Stability: The cyclopropyl ring inhibits

-hydroxylation (a common metabolic soft spot in ethers), thereby extending the half-life (

) of the API.

Conformational Restriction: The steric bulk of the cyclopropyl group can lock the ether

linkage into a preferred conformation, potentially improving binding affinity to target proteins

(e.g., kinase ATP pockets).
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Lipophilicity Modulation: It increases lipophilicity (

) compared to a methoxy group without the flexibility penalty of a propyl chain.

Reactivity Profile
The 2-chloro substituent is activated by the adjacent pyridine nitrogen, making it a prime

candidate for:

Suzuki-Miyaura Coupling: Formation of Biaryl/Heterobiaryl systems.[2]

Buchwald-Hartwig Amination: Introduction of amine side chains (common in kinase

inhibitors).

Displacement: Reaction with strong nucleophiles (thiols, alkoxides) under elevated
temperatures.

Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 2-aryl-3-cyclopropoxypyridine derivatives.

Mechanism: The electron-rich cyclopropoxy group at C3 slightly deactivates the C2-Cl bond

compared to a bare 2-chloropyridine. Therefore, highly active phosphine ligands (e.g., XPhos,

SPhos) are recommended over standard

.

Materials:

Substrate: 2-Chloro-3-cyclopropoxypyridine (1.0 equiv)

Boronic Acid: Arylboronic acid (1.2 equiv)

Catalyst:

(2 mol%) or

Ligand: XPhos or SPhos (4-8 mol%)
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Base:

(2.0 equiv, 2M aqueous solution)

Solvent: 1,4-Dioxane or Toluene/Water (10:1)

Procedure:

Setup: Charge a reaction vial with the substrate, arylboronic acid, Pd catalyst, and ligand.

Degassing: Seal the vial and purge with Argon for 5 minutes.

Solvent Addition: Add degassed solvent and aqueous base via syringe.

Reaction: Heat the mixture to 90-100°C for 4–12 hours. Monitor conversion by LC-MS

(Target mass:

).

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.[3]

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting:

Low Conversion? Switch to a precatalyst like XPhos Pd G2 to ensure rapid initiation.

Dehalogenation? Ensure the solvent is rigorously degassed to prevent hydrodehalogenation.

Protocol B: Buchwald-Hartwig Amination
Objective: To introduce an amino group at the C2 position (e.g., for aminopyridine kinase

inhibitors).

Materials:

Substrate: 2-Chloro-3-cyclopropoxypyridine (1.0 equiv)
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Amine: Primary or Secondary amine (1.2 equiv)

Catalyst:

(5 mol%)

Ligand: BINAP or BrettPhos (5-10 mol%)

Base:

or NaOtBu (1.5 equiv)

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

Preparation: In a glovebox or under Argon, combine substrate, amine, base, catalyst, and

ligand in a pressure tube.

Heating: Add anhydrous solvent. Seal and heat to 100-110°C for 12–18 hours.

Monitoring: Check for disappearance of the starting chloride via TLC or HPLC.

Workup: Filter through a Celite pad to remove insoluble salts. Concentrate the filtrate.

Purification: Silica gel chromatography. Note: Pyridyl amines can be polar; add 1%

to the eluent.

Pathway Visualization
The following diagram illustrates the divergent synthesis pathways utilizing 2-Chloro-3-
cyclopropoxypyridine as a core scaffold.
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Caption: Divergent synthesis pathways transforming the 2-chloro core into functionalized

bioactive scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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